1-(3-Methylcyclobutyl)ethanone
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Overview
Description
1-(3-Methylcyclobutyl)ethanone is a cyclic ketone with the molecular formula C7H12O.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclobutyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylmagnesium bromide, followed by oxidation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the reagents used.
Scientific Research Applications
1-(3-Methylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclobutyl)ethanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- Cyclobutyl methyl ketone
- Cyclopentyl methyl ketone
- Cyclohexyl methyl ketone
Comparison: 1-(3-Methylcyclobutyl)ethanone is unique due to its methyl-substituted cyclobutane ring, which imparts distinct chemical and physical properties compared to other cycloalkyl ketones. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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